methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate
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Overview
Description
Methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, ester, and sulfanyl groups
Preparation Methods
The synthesis of methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate involves several steps, including the formation of the cyclopenta[c]pyran ring system and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the cyclopenta[c]pyran core, followed by the sequential addition of the hydroxyl, ester, and sulfanyl groups under controlled reaction conditions. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme-substrate interactions due to its multiple functional groupsAdditionally, its unique structure makes it a valuable compound for studying the mechanisms of various biochemical processes .
Mechanism of Action
The mechanism of action of methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups may participate in hydrogen bonding and esterification reactions, respectively, while the sulfanyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes and other proteins, thereby influencing various biological processes .
Comparison with Similar Compounds
Similar compounds to methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate include other cyclopenta[c]pyran derivatives with different substituents. These compounds share a similar core structure but differ in the nature and position of the functional groups. The unique combination of hydroxyl, ester, and sulfanyl groups in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C19H26O12S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl (1S,5S)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11?,12?,13+,14-,15+,17-,18-/m0/s1 |
InChI Key |
JNDNZIPLLDTLQK-CNUUKPSVSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H](C2C1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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